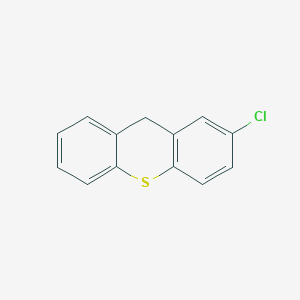
2-Chlorothioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothioxanthene is an organic compound with the molecular formula C13H7ClOS. It is a derivative of thioxanthene, characterized by the presence of a chlorine atom at the second position of the thioxanthene ring system. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothioxanthene typically involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol. The process begins with the formation of 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. This intermediate undergoes cyclization through dehydration to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothioxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorothioxanthone.
Reduction: Reduction reactions can yield thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chlorohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorothioxanthone
Reduction: Thioxanthene derivatives
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
2-Chlorothioxanthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Chlorothioxanthene involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs light and undergoes excitation to its triplet state. This excited state can then participate in various photochemical reactions, including the formation of radical species that initiate polymerization. The compound’s ability to interact with metal complexes further enhances its photochemical activity .
Comparison with Similar Compounds
- Thioxanthone
- 2-Chlorothioxanthone
- 9H-Thioxanthene
Comparison: 2-Chlorothioxanthene is unique due to the presence of a chlorine atom, which imparts distinct chemical and physical properties. Compared to thioxanthone, it has a higher reactivity in substitution reactions. 2-Chlorothioxanthone, on the other hand, is more commonly used as a photoinitiator due to its higher triplet energy and longer triplet lifetime .
Properties
CAS No. |
92-38-6 |
|---|---|
Molecular Formula |
C13H9ClS |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
2-chloro-9H-thioxanthene |
InChI |
InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
InChI Key |
HRJYGQAACVZSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


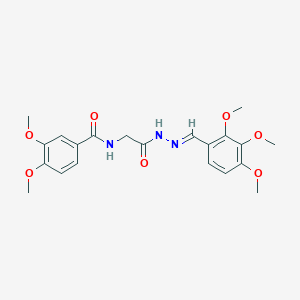
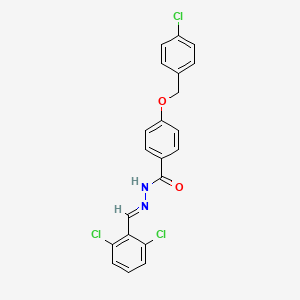
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
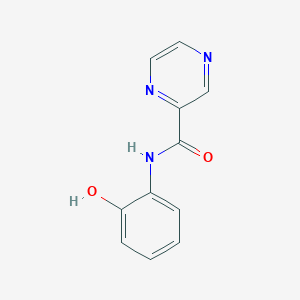
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)
![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


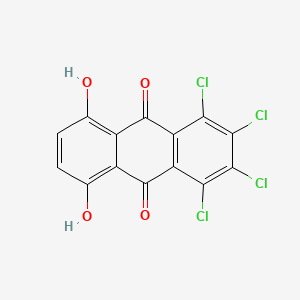
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
